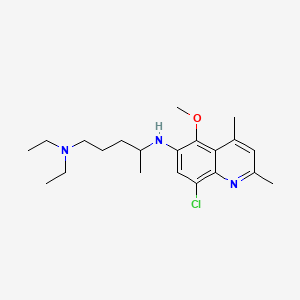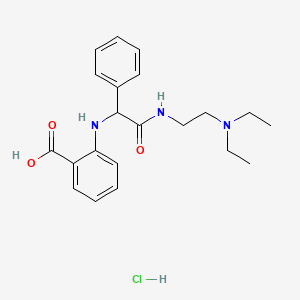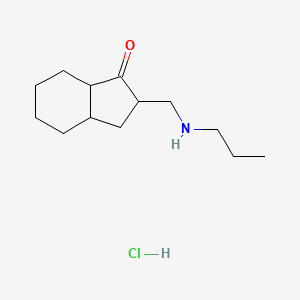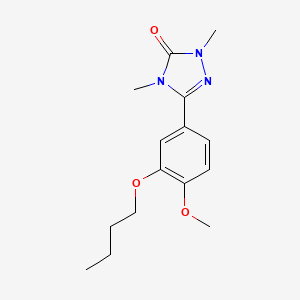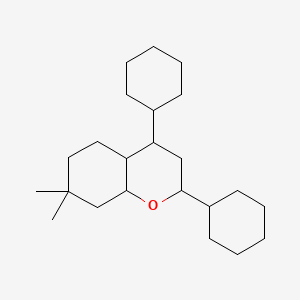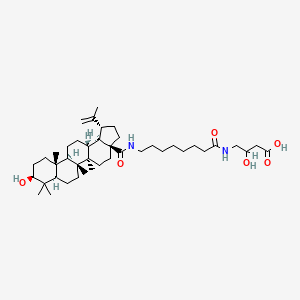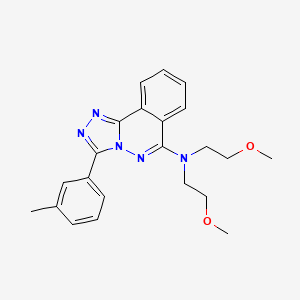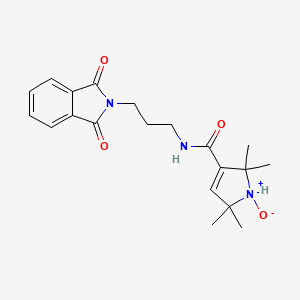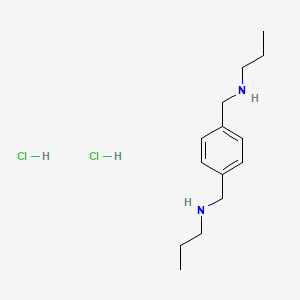
1,4-Bis(n-propylaminomethyl)benzene dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(n-propylaminomethyl)benzene dihydrochloride is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two n-propylaminomethyl groups attached to a benzene ring at the 1 and 4 positions, with two hydrochloride groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(n-propylaminomethyl)benzene dihydrochloride typically involves the reaction of 1,4-bis(chloromethyl)benzene with n-propylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis(n-propylaminomethyl)benzene dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Applications De Recherche Scientifique
1,4-Bis(n-propylaminomethyl)benzene dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,4-Bis(n-propylaminomethyl)benzene dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(aminomethyl)benzene: Similar structure but with aminomethyl groups instead of n-propylaminomethyl groups.
1,4-Bis(dimethylaminomethyl)benzene: Contains dimethylaminomethyl groups instead of n-propylaminomethyl groups.
1,4-Bis(ethylaminomethyl)benzene: Features ethylaminomethyl groups instead of n-propylaminomethyl groups.
Uniqueness
1,4-Bis(n-propylaminomethyl)benzene dihydrochloride is unique due to the presence of n-propylaminomethyl groups, which can impart different chemical and physical properties compared to its analogs
Propriétés
Numéro CAS |
93865-87-3 |
|---|---|
Formule moléculaire |
C14H26Cl2N2 |
Poids moléculaire |
293.3 g/mol |
Nom IUPAC |
N-[[4-(propylaminomethyl)phenyl]methyl]propan-1-amine;dihydrochloride |
InChI |
InChI=1S/C14H24N2.2ClH/c1-3-9-15-11-13-5-7-14(8-6-13)12-16-10-4-2;;/h5-8,15-16H,3-4,9-12H2,1-2H3;2*1H |
Clé InChI |
PIECLIRSHKQCIG-UHFFFAOYSA-N |
SMILES canonique |
CCCNCC1=CC=C(C=C1)CNCCC.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


